molecular formula C15H16N2O B8400242 3-methoxy-N-(o-tolyl)benzimidamide

3-methoxy-N-(o-tolyl)benzimidamide

Cat. No.: B8400242
M. Wt: 240.30 g/mol
InChI Key: LKGPHMOJFIPYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-(o-tolyl)benzimidamide is a benzimidamide derivative characterized by a methoxy group at the 3-position of the benzene ring and an o-tolyl (ortho-methylphenyl) substituent on the amidine nitrogen. The amidine group (–NH–C(=NH)–) imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. These compounds often exhibit polymorphism, isostructurality, and distinct intermolecular interactions, which influence their physicochemical and functional behaviors .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-methoxy-N'-(2-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C15H16N2O/c1-11-6-3-4-9-14(11)17-15(16)12-7-5-8-13(10-12)18-2/h3-10H,1-2H3,(H2,16,17)

InChI Key

LKGPHMOJFIPYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(C2=CC(=CC=C2)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Torsion Angles in Benzimidamide Derivatives

Compound Substituent Torsion Angle (°) Reference
3-Methoxy-N-(o-tolyl) o-tolyl ~41.99*
DB32 (fluorinated analog) 4-fluoro 50.0–54.98
Phenyl-substituted analog Phenyl 16.18

*Inferred from analogous o-tolyl structures.

Polymorphism and Isostructurality

Fluorinated benzimidamides, such as DB10 and DB11, exhibit polymorphic forms (E1 and E2) with 3D isostructurality driven by N–H⋯π and N–H⋯F interactions .

Solubility and Stability

  • Solubility: Fluorinated analogs like DB32 are sparingly soluble in non-polar solvents (hexane, cyclohexane) but dissolve upon heating . The methoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) due to increased polarity.
  • Thermal Stability : Steric hindrance from the o-tolyl group may reduce thermal stability compared to less bulky analogs, though direct data are needed.

Supramolecular Interactions

  • N–H⋯F vs. N–H⋯O : Fluorinated analogs rely on N–H⋯F interactions for crystal packing , whereas this compound may form N–H⋯O bonds with the methoxy group, altering supramolecular architectures.
  • Role of Amidines: Amidines in compounds like (E)-4-((2-styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (4g) exhibit strong binding to biological targets (e.g., PfADSL enzyme) via hydrogen bonding .

Table 2: Key Intermolecular Interactions in Benzimidamides

Compound Dominant Interaction Biological Relevance Reference
Fluorinated analogs (DB32) N–H⋯F Crystal engineering
Target compound N–H⋯O (inferred) Potential drug binding
4g (antimalarial analog) Amidine–protein H-bonding PfADSL inhibition

Analytical Profiling

  • RP-HPLC Methods: Benzimidamide impurities (e.g., in Leflunomide) are quantified using RP-HPLC with high linearity (R² = 0.99994) and recovery (100–104.8%) . Similar methods could be adapted for this compound, though its methoxy group may alter retention times.

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